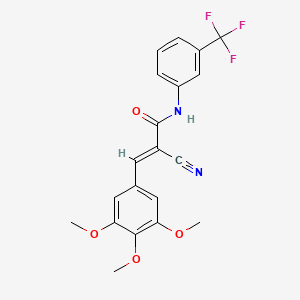

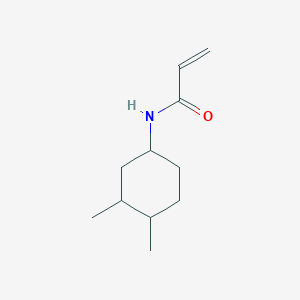

6-氯-4-(2,5-二乙氧基苯基)-4H-1,4-苯并噻嗪-2-腈 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a derivative of the benzothiadiazine class. While the provided papers do not directly discuss this specific compound, they do provide insights into the general class of benzothiadiazine dioxides and their biological activities. For instance, derivatives of benzothiadiazine dioxides have been shown to have potential biological activities, including the modulation of ATP-sensitive potassium channels and antitumor effects .

Synthesis Analysis

The synthesis of benzothiadiazine dioxide derivatives typically involves the reaction of chlorosulfonyl compounds with various nucleophiles. Paper and describe the regioselective heterocyclization of N-(chlorosulfonyl)imidoyl chlorides with anilines, leading to the formation of 1,2,4-benzothiadiazine 1,1-dioxides. Although the specific synthesis of 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides is characterized by a benzothiadiazine core with various substituents that can significantly affect the compound's biological activity and selectivity. The presence of a chlorine atom, as seen in the 6-chloro derivatives, is a common feature in this class of compounds . The specific electronic and steric effects of the diethoxyphenyl group in the compound of interest would likely influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo various chemical reactions depending on their substituents. The papers provided do not detail the chemical reactions of the specific compound , but they do suggest that the reactivity can be modulated by different substituents at key positions on the benzothiadiazine ring . For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to interact with biological molecules or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides, such as solubility, stability, and melting point, are influenced by their molecular structure. The specific properties of 6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide would depend on the nature of its substituents and the overall molecular conformation. While the papers do not provide data on the physical and chemical properties of this exact compound, they do indicate that modifications to the benzothiadiazine core can lead to significant changes in these properties .

科学研究应用

抗菌应用

与6-氯-4-(2,5-二乙氧基苯基)-4H-1,4-苯并噻嗪-2-腈 1,1-二氧化物结构相关的化合物已被合成并对其抗菌特性进行了评估。例如,Rostamizadeh 等人 (2013) 的一项研究合成了 4-氨基-6-芳基-2-苯基嘧啶-5-腈衍生物,通过在磁性纳米 Fe3O4 颗粒作为催化剂的无溶剂条件下进行一锅三组分反应,展示了它们的抗菌活性 (Rostamizadeh 等人,2013)。这强调了相关化合物在开发新型抗菌剂方面的潜力。

抗癌活性

对苯并噻嗪衍生物在抗癌应用方面的探索导致了具有显著效力的化合物的发现。Brzozowski 和 Sa̧zewski (2005) 合成了一系列 6-氯-1,4,2-苯并二噻嗪 1,1-二氧化物衍生物,其中一种衍生物对白血病 CCRF-CEM 细胞系表现出显着的活性,表明此类化合物在癌症治疗中的潜力 (Brzozowski & Sa̧zewski,2005)。

合成化学和进一步的生物应用

苯并噻嗪及其衍生物的多功能性延伸到合成化学,在合成各种生物活性化合物中它们充当关键的中间体。Khandelwal 等人 (2013) 讨论了 8-氯-5-甲氧基/8-氯-4H-1,4-苯并噻嗪及其衍生物的合成,重点介绍了它们的抗菌和驱虫活性。这项研究强调了苯并噻嗪衍生物的合成用途及其在生成具有多种生物活性的化合物的潜力 (Khandelwal 等人,2013)。

作用机制

未来方向

属性

IUPAC Name |

6-chloro-4-(2,5-diethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c1-3-25-14-6-7-18(26-4-2)16(10-14)22-12-15(11-21)27(23,24)19-8-5-13(20)9-17(19)22/h5-10,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTBRCAUQPVTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-(2,5-diethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)

![1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2551016.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)

![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)